APE1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

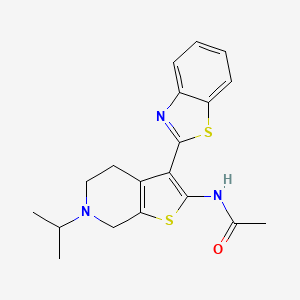

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSPCTGDYFVMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

APE1-IN-1: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, is a key target in oncology for sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth analysis of APE1-IN-1, a small molecule inhibitor of APE1's endonuclease function. We will explore its mechanism of action, summarize its inhibitory activity through quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.

Introduction to APE1 in DNA Repair

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a multifunctional protein essential for maintaining genomic stability.[1][2] Its primary role is as a central enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing the majority of endogenous DNA damage caused by oxidation, alkylation, and deamination.[3][4]

The BER pathway is initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an apurinic/apyrimidinic (AP) site. APE1's endonuclease function is to incise the phosphodiester backbone immediately 5' to this AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) terminus.[5] This action is a critical step, creating the necessary substrate for subsequent repair by DNA polymerase β and DNA ligase.[5] Given its essential role, inhibiting APE1 can lead to an accumulation of cytotoxic AP sites, making it an attractive strategy to enhance the efficacy of DNA-damaging chemotherapeutics like temozolomide (TMZ) and methyl methanesulfonate (MMS).[1][6]

This compound: A Potent Inhibitor of APE1 Endonuclease Activity

This compound (also identified as Compound 3 and APE1 Inhibitor III) is a cell-permeable, blood-brain barrier penetrant small molecule that acts as a potent and competitive inhibitor of APE1's endonuclease activity.[1][6][7] It was identified through a quantitative high-throughput screening (qHTS) of a large chemical library.[5] By binding to the active site of APE1, this compound blocks the enzyme's ability to cleave AP sites, thus disrupting the BER pathway.[1] This inhibition leads to the accumulation of unrepaired AP sites within the genome, which can stall DNA replication and ultimately trigger cell death, particularly in cancer cells that are already under high replicative stress.[8]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Inhibitor | Parameter | Value | Reference |

| Quantitative HTS (qHTS) | This compound | IC₅₀ | 2 µM | [6] |

| Radiotracer Incision Assay (RIA) | This compound | IC₅₀ | 12 µM | [6] |

| Whole Cell Extract (HeLa, HEK293T) | APE1 Inhibitor III | IC₅₀ | 600 nM | [1] |

| HeLa Cell Viability | This compound | IC₅₀ | ~15 µM | [6] |

Table 1: Inhibitory Activity of this compound against APE1.

| Cell Line | Chemotherapeutic Agent | This compound Concentration for Optimal Synergy | Effect | Reference |

| HeLa | Methyl Methanesulfonate (MMS) (0.4 mM) | ~5 µM | Potentiates cytotoxicity | [6] |

| HeLa | Temozolomide (TMZ) (1 mM) | ~10 µM | Potentiates cytotoxicity | [6] |

Table 2: Potentiation of Chemotherapeutic Agents by this compound.

Mechanism of Action and Biological Pathways

This compound exerts its effect by directly intervening in the Base Excision Repair pathway.

Figure 1: Mechanism of APE1 in BER and its inhibition by this compound.

Key Experimental Protocols

The characterization of this compound involves several key biochemical and cell-based assays.

Quantitative High-Throughput Screening (qHTS) Assay

This fluorescence-based assay is used for the primary screening of large compound libraries to identify potential APE1 inhibitors.

Principle: The assay utilizes a double-stranded oligonucleotide substrate containing a tetrahydrofuran (THF) abasic site mimic. One end is labeled with a fluorophore (e.g., TAMRA) and the other with a quencher (e.g., BHQ-2). In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the THF site by APE1, the fluorophore-containing fragment is released, leading to a measurable increase in fluorescence.[9]

Protocol:

-

Reagent Preparation:

-

APE1 Enzyme Solution: Prepare a solution of recombinant human APE1 (e.g., 0.75 nM final concentration) in assay buffer (e.g., 50 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

-

Substrate Solution: Prepare a solution of the TAMRA/BHQ-2 labeled THF substrate (e.g., 50 nM final concentration) in the same assay buffer.

-

Compound Plates: Prepare 1536-well plates with serial dilutions of test compounds (e.g., from 2.9 nM to 57 µM).

-

-

Assay Procedure:

-

Dispense 3 µL of the APE1 enzyme solution into the 1536-well compound plates.

-

Transfer 23 nL of compounds from the source plates to the assay plates using a pintool.

-

Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 1 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity in a high-throughput plate reader (e.g., ViewLux) in kinetic mode (e.g., readings every 60 seconds for 3 minutes) using appropriate excitation/emission wavelengths (e.g., 525 nm excitation, 598 nm emission).[9]

-

-

Data Analysis:

-

Calculate the reaction progress from the change in fluorescence intensity over time.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 2: Experimental workflow for the APE1 qHTS assay.

Radiotracer Incision Assay (RIA)

This assay serves as a secondary, orthogonal method to validate hits from the primary screen.

Principle: A double-stranded DNA substrate containing a THF abasic site is radiolabeled, typically at the 5'-end with ³²P. APE1 activity is measured by its ability to incise the substrate, generating a smaller, radiolabeled product fragment. The substrate and product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.[10]

Protocol:

-

Reagent Preparation:

-

Substrate: Prepare a ³²P-radiolabeled 34-mer double-stranded DNA substrate containing a central THF site.

-

Reaction Buffer: 25 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[10]

-

-

Assay Procedure:

-

Pre-incubate recombinant APE1 (e.g., 100 pg) with various concentrations of this compound for 15 minutes at room temperature in the reaction buffer.

-

Initiate the reaction by adding the ³²P-labeled THF substrate (e.g., 0.5 pmol).

-

Incubate the reaction for 10 minutes at 37°C in a final volume of 10 µL.[10]

-

Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

-

Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the intact substrate from the cleaved product using denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).

-

Visualize and quantify the radiolabeled bands using a phosphorimager.

-

Calculate the percentage of substrate cleavage and determine the IC₅₀ value.

-

Whole Cell Extract AP Site Incision Assay

This assay assesses the inhibitor's activity in a more biologically relevant context, amidst other cellular proteins.

Principle: A crude whole-cell extract serves as the source of APE1 activity. The inhibitor's ability to block the incision of a radiolabeled AP-site substrate by the extract is measured, similar to the RIA.[10]

Protocol:

-

Preparation of Whole Cell Extract:

-

Harvest HeLa or HEK293T cells and wash with 1x PBS.

-

Resuspend the cell pellet in a cold, hypotonic lysis buffer (e.g., 50 mM Tris pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol, protease inhibitors).[9]

-

Lyse the cells by freeze-thaw cycles.

-

Add KCl to a final concentration of 222 mM, incubate on ice for 30 minutes.[9]

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant (whole cell extract) using a Bradford or BCA assay.

-

-

Incision Assay:

-

Perform the radiotracer incision assay as described in section 5.2, but substitute the recombinant APE1 with an appropriate amount of whole cell extract (e.g., 80 ng of HeLa extract).[10]

-

Incubate the extract with the inhibitor for 15 minutes at room temperature before adding the substrate.

-

Analyze the results by denaturing PAGE and phosphorimaging to determine the effect of the inhibitor on APE1 activity within the extract.

-

Cellular Assay for Potentiation of Alkylating Agent Cytotoxicity

This assay determines if inhibiting APE1 with this compound can sensitize cancer cells to DNA-damaging agents like MMS or TMZ.

Principle: A clonogenic survival assay is used to measure the ability of single cells to proliferate and form colonies after treatment. A synergistic effect is observed if the combination of this compound and a DNA-damaging agent results in lower cell survival than either treatment alone.[10]

Protocol:

-

Cell Culture: Plate HeLa cells in 6-well plates and allow them to attach overnight.

-

Treatment Conditions:

-

Colony Formation:

-

After treatment, wash the cells with 1x PBS and replace with fresh growth medium.

-

Incubate the plates for 10-15 days at 37°C to allow for colony formation.[10]

-

-

Analysis:

-

Fix the colonies with methanol and stain with a solution like methylene blue.

-

Count the number of colonies in each well.

-

Calculate the percent survival relative to the untreated control to determine the cytotoxic and synergistic effects.

-

Figure 3: Logic diagram of MMS/TMZ cytotoxicity potentiation by this compound.

Conclusion

This compound is a well-characterized inhibitor of the APE1 endonuclease, a crucial component of the Base Excision Repair pathway. Its mechanism of action involves the direct inhibition of AP site cleavage, leading to the accumulation of cytotoxic DNA lesions. This activity makes this compound a valuable research tool for probing the function of APE1 and a promising lead compound for the development of therapies that can sensitize cancer cells to DNA-damaging agents. The experimental protocols detailed herein provide a robust framework for the evaluation of this compound and other novel APE1 inhibitors.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The major human AP endonuclease (Ape1) is involved in the nucleotide incision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ape1 inhibitor iii suppliers USA [americanchemicalsuppliers.com]

- 8. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]

APE1-IN-1: A Technical Guide to its Role in Base Excision Repair and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical multifunctional protein central to the maintenance of genomic integrity and the regulation of gene expression. Its primary role in the base excision repair (BER) pathway involves the incision of the DNA backbone at abasic sites, a common form of DNA damage. Beyond DNA repair, APE1's redox function modulates the activity of numerous transcription factors involved in cancer progression and survival. Consequently, APE1 has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of APE1-IN-1, a potent and selective small molecule inhibitor of APE1's endonuclease activity. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize its impact on cellular pathways.

Introduction to APE1 and its Functions

APE1 is a vital enzyme that performs two major, independent cellular functions:

-

DNA Repair: As the primary AP endonuclease in mammalian cells, APE1 is indispensable for the BER pathway. It recognizes and cleaves the phosphodiester backbone 5' to an apurinic/apyrimidinic (AP) site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue. This action creates a suitable substrate for subsequent repair enzymes, such as DNA polymerase β and DNA ligase III, to complete the repair process. The BER pathway is essential for correcting DNA damage caused by oxidative stress, alkylating agents, and spontaneous base loss.[1][2]

-

Redox Signaling: APE1 functions as a redox-sensitive transcriptional co-activator. It maintains several transcription factors in a reduced, active state, thereby promoting their DNA binding and transcriptional activity. Key targets of APE1's redox function include NF-κB, AP-1, HIF-1α, and p53, which are involved in inflammation, cell growth, and responses to hypoxia.[3]

Given its central role in DNA repair and cell signaling, the inhibition of APE1 presents a compelling strategy for cancer therapy. By blocking APE1's repair function, cancer cells may become more susceptible to DNA damaging agents.

This compound: A Potent Inhibitor of APE1 Endonuclease Activity

This compound (also known as APE1 Inhibitor III) is a cell-permeable small molecule that acts as a potent and competitive inhibitor of APE1's endonuclease activity.[1][4] It targets the active site of APE1, thereby preventing the incision of AP sites and stalling the BER pathway. This leads to an accumulation of cytotoxic AP sites within the genome, which can induce cell cycle arrest and apoptosis.[1]

Quantitative Data for APE1 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable APE1 inhibitors. This data provides a comparative view of their potency in various assays and cell-based contexts.

| Inhibitor | Assay Type | Cell Line / Condition | IC50 Value | Reference(s) |

| This compound (APE1 Inhibitor III) | Fluorescence-based HTS | Purified APE1 | 2.0 µM | [1][4] |

| Radiotracer Incision Assay | Purified APE1 | 12.0 µM | [1][4] | |

| Whole Cell Extract Incision Assay | HEK293T and HeLa | 600 nM | [1] | |

| CRT0044876 | AP Endonuclease Assay | Purified APE1 | ~3 µM | [5] |

| 3'-phosphoglycolate diesterase Assay | Purified APE1 | ~5 µM | [5] | |

| Myricetin | AP Endonuclease Assay | Purified APE1 | 0.32 µM | [6] |

| Cell Viability (Growth Inhibition) | Caco-2 | 88.4 ± 3.4 µM | [7] | |

| Cell Viability (Growth Inhibition) | HT-29 | 47.6 ± 2.3 µM | [7] |

Signaling Pathways and Experimental Workflows

Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process initiated by the recognition and removal of a damaged DNA base by a DNA glycosylase. This creates an AP site, which is the substrate for APE1. The following diagram illustrates the central role of APE1 in this pathway and the point of inhibition by this compound.

APE1 Redox Signaling Pathway

APE1's redox function is crucial for activating transcription factors involved in cell survival and proliferation. This pathway is distinct from its role in DNA repair.

Experimental Protocols

The following protocols provide a framework for evaluating the activity of this compound.

APE1 Endonuclease Incision Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the endonuclease activity of purified APE1 on a synthetic DNA substrate.

Materials:

-

Purified recombinant human APE1 protein

-

This compound

-

Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a 5'-FAM, 3'-DABCYL quenched probe)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and the fluorescent DNA substrate at a final concentration of 100 nM.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding purified APE1 protein to a final concentration of ~1 nM.

-

Immediately begin kinetic reading of fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm for FAM) at 37°C for a set period (e.g., 30 minutes).

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound, alone or in combination with a DNA damaging agent like temozolomide (TMZ).

Materials:

-

Cancer cell line of interest (e.g., HeLa, U87MG glioblastoma cells)

-

This compound

-

Temozolomide (TMZ)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound, TMZ, or a combination of both. Include vehicle-treated control wells.

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. For combination treatments, synergy can be calculated using methods such as the Chou-Talalay method.

DNA Damage Assessment (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells following treatment with this compound and a DNA damaging agent.[5]

Materials:

-

Treated and control cells

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

Low melting point agarose

-

Frosted microscope slides

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells and resuspend them in low melting point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated slide and allow it to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides by immersing them in neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate software. An increase in the comet tail length indicates an increase in DNA strand breaks.

Immunofluorescence for γH2AX Foci Formation

This method detects the formation of DNA double-strand breaks (DSBs) by staining for the phosphorylated form of histone H2AX (γH2AX), a marker for DSBs.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound and/or DNA damaging agent

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound and/or a DNA damaging agent for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in the number of foci indicates an increase in DSBs.

Therapeutic Implications and Future Directions

The inhibition of APE1 by molecules such as this compound holds significant therapeutic promise, particularly in combination with conventional cancer therapies. By disrupting the BER pathway, this compound can sensitize cancer cells to DNA alkylating agents like temozolomide, which is the standard of care for glioblastoma. This synthetic lethality approach is a key area of ongoing research.

Future studies should focus on:

-

Optimizing combination therapies: Determining the most effective dosing and scheduling of this compound with various chemotherapeutic agents and radiation therapy.

-

Investigating resistance mechanisms: Understanding how cancer cells might develop resistance to APE1 inhibition.

-

Exploring effects on redox signaling: While this compound primarily targets the endonuclease function, its potential indirect effects on APE1's redox activities warrant further investigation.

-

In vivo efficacy: Translating the promising in vitro results into preclinical and clinical in vivo models to assess the safety and efficacy of this compound.

References

- 1. Decreased APE-1 by Nitroxoline Enhances Therapeutic Effect in a Temozolomide-resistant Glioblastoma: Correlation with Diffusion Weighted Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of APE1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of APE1-IN-1, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). This document details the scientific background, experimental methodologies, and key data associated with this compound, intended to serve as a valuable resource for researchers in the fields of oncology, DNA repair, and drug discovery.

Introduction to APE1 as a Therapeutic Target

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a multifunctional protein critical for cellular homeostasis. It plays a central role in the base excision repair (BER) pathway, which is responsible for correcting single-strand breaks and baseless sites in DNA that arise from oxidative damage or as intermediates in the repair of damaged bases.[1][2] Beyond its DNA repair function, APE1 also acts as a redox signaling molecule, modulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, and angiogenesis, such as AP-1, NF-κB, and HIF-1α.[3][4] The dual roles of APE1 in promoting DNA repair and activating pro-survival signaling pathways make it an attractive target for anticancer drug development. Inhibition of APE1 can sensitize cancer cells to DNA-damaging chemotherapeutics and radiation therapy.

Discovery of this compound

This compound, also identified as APE1 Inhibitor III, was discovered through a high-throughput screening (HTS) campaign aimed at identifying small molecule inhibitors of the APE1 endonuclease activity. The screening of a chemical library led to the identification of this potent and cell-permeable compound.

High-Throughput Screening (HTS)

The initial discovery of this compound involved a fluorescence-based quantitative high-throughput screening (qHTS) assay. This assay utilizes a synthetic DNA probe containing an abasic site mimic, which, when cleaved by APE1, results in a measurable increase in fluorescence. The identification of compounds that inhibit this increase in fluorescence points to potential APE1 inhibitors.

Synthesis of this compound

Proposed Synthetic Route:

The synthesis of this compound can be envisioned in a two-step process:

-

N-Alkylation of Indole-3-carbaldehyde: Reaction of indole-3-carbaldehyde with 4-cyanobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) would yield 1-(4-cyanobenzyl)-1H-indole-3-carbaldehyde.

-

Knoevenagel Condensation: The resulting aldehyde would then be condensed with benzofuran-3(2H)-one in the presence of a base catalyst (e.g., piperidine or L-proline) in a suitable solvent like ethanol or toluene, with azeotropic removal of water, to afford the final product, this compound.[5]

Disclaimer: This is a proposed synthetic scheme and has not been experimentally verified from the available literature.

Biological Activity and Data Presentation

This compound has been characterized through various in vitro assays to determine its inhibitory potency and cellular effects.

| Assay Type | Target | IC50 Value | Reference |

| Quantitative High-Throughput Screening (qHTS) | APE1 Endonuclease Activity | 2 µM | [3] |

| Radiotracer Incision Assay | APE1 Endonuclease Activity | 12 µM | [3] |

| Whole-Cell Extract Incision Assay | APE1 Endonuclease Activity | 600 nM | [6] |

Table 1: In Vitro Inhibitory Activity of this compound

This compound has been shown to potentiate the cytotoxic effects of DNA alkylating agents, such as methyl methanesulfonate (MMS) and temozolomide (TMZ), in cancer cell lines.[3]

Experimental Protocols

APE1 Endonuclease Activity Assays

a) Quantitative High-Throughput Screening (qHTS) Assay [7]

-

Principle: This fluorescence-based assay measures the cleavage of a dual-labeled DNA oligonucleotide substrate containing a tetrahydrofuran (THF) abasic site mimic. The oligonucleotide is labeled with a fluorophore (e.g., TAMRA) on one end and a quencher (e.g., BHQ-2) on the other. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by APE1, the fluorophore is released, leading to an increase in fluorescence.

-

Protocol:

-

Dispense 3 µL of APE1 enzyme (0.75 nM final concentration) into 1536-well plates.

-

Transfer 23 nL of test compounds at various concentrations using a pintool.

-

Incubate the plates for 15 minutes at room temperature.

-

Initiate the reaction by adding 1 µL of the TAMRA/BHQ-2 labeled substrate (50 nM final concentration).

-

Immediately measure the fluorescence intensity in a kinetic mode (e.g., three reads every 60 seconds) using appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 598 nm emission).

-

Calculate the reaction progress from the change in fluorescence intensity over time.

-

b) Radiotracer Incision Assay [8]

-

Principle: This gel-based assay directly measures the cleavage of a radiolabeled DNA substrate containing an abasic site.

-

Protocol:

-

Prepare a 32P-labeled double-stranded DNA substrate containing a THF abasic site.

-

Incubate purified recombinant APE1 protein (e.g., 100 pg) with varying concentrations of the inhibitor in reaction buffer (25 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) for 15 minutes at room temperature.

-

Initiate the reaction by adding the radiolabeled DNA substrate (e.g., 0.5 pmol).

-

Incubate the reaction at 37°C for 10 minutes.

-

Stop the reaction by adding a stop buffer containing formamide and EDTA, and heat at 95°C for 5 minutes.

-

Separate the intact substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the bands using a phosphorimager to determine the extent of inhibition.

-

Cellular Assays

a) Cell Viability (Cytotoxicity) Assay [9]

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.

-

Protocol:

-

Seed cells (e.g., HeLa) in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

b) MMS Potentiation Assay [10]

-

Principle: This assay determines the ability of an APE1 inhibitor to enhance the cytotoxicity of a DNA alkylating agent like MMS.

-

Protocol:

-

Seed HeLa cells in a 384-well white solid bottom plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing a fixed concentration of MMS (e.g., 0.4 mM) and serial dilutions of this compound.

-

Incubate the plates for 24 hours at 37°C.

-

Assess cell viability using the CellTiter-Glo® assay as described above.

-

A significant decrease in cell viability in the presence of both MMS and this compound, compared to each agent alone, indicates potentiation.

-

Signaling Pathways and Experimental Workflows

APE1 in the Base Excision Repair (BER) Pathway

APE1 is a key enzyme in the BER pathway, responsible for incising the phosphodiester backbone 5' to an apurinic/apyrimidinic (AP) site.

Caption: APE1's central role in the Base Excision Repair pathway.

APE1 Redox Signaling Pathway

APE1, as Ref-1, maintains transcription factors in a reduced, active state, thereby promoting the expression of genes involved in cell survival and proliferation.

Caption: APE1's redox function in activating transcription factors.

This compound Discovery Workflow

The discovery of this compound followed a typical drug discovery workflow, from initial screening to cellular characterization.

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a potent small molecule inhibitor of APE1's endonuclease activity with demonstrated cellular efficacy, particularly in sensitizing cancer cells to DNA damaging agents. This technical guide provides a foundational understanding of its discovery, proposed synthesis, and biological characterization. Further research into the optimization of this chemical scaffold may lead to the development of novel and effective anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Method for Preparation of 3-(1 H-Indol-3-yl)benzofuran-2(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. APE1/Ref-1 Redox Inhibitor APX3330 | C21H30O6 | CID 6439397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. scholar.gist.ac.kr [scholar.gist.ac.kr]

APE1-IN-1: An In-depth Technical Guide to its Effects on Apurinic/Apyrimidinic Sites

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway, is responsible for the incision of the DNA backbone at apurinic/apyrimidinic (AP) sites, which are one of the most common forms of DNA damage.[1][2] The proper functioning of APE1 is essential for maintaining genomic stability.[3] In the context of cancer therapy, elevated APE1 levels have been associated with resistance to DNA-damaging agents.[2][4] This has led to the development of APE1 inhibitors as a promising strategy to enhance the efficacy of chemotherapeutic agents. APE1-IN-1 is a potent and blood-brain barrier-penetrant small molecule inhibitor of APE1's endonuclease activity. This technical guide provides a comprehensive overview of the effects of this compound on AP sites, detailing the underlying mechanisms, experimental validation, and its synergistic action with alkylating agents.

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the endonuclease activity of APE1.[1] This inhibition leads to the accumulation of unrepaired AP sites within the DNA.[1][5] When DNA replication forks encounter these unrepaired lesions, they can stall, leading to the formation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[5] By preventing the repair of AP sites, this compound sensitizes cancer cells to the cytotoxic effects of DNA alkylating agents, such as temozolomide (TMZ) and methyl methanesulfonate (MMS), which induce the formation of such sites.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |

| Biochemical Assays | ||||

| quantitative High-Throughput Screening (qHTS) | IC50 | 2 µM | Purified APE1 enzyme | [6] |

| Radiotracer Incision Assay (RIA) | IC50 | 12 µM | Purified APE1 enzyme | [6] |

| Cell-Based Assays | ||||

| HeLa Cell Extract AP Site Incision | Inhibition | Dose-dependent | HeLa whole cell extract | [6] |

| HeLa Cell Viability | IC50 | ~15 µM | HeLa cells | [6] |

| Synergy with Methyl Methanesulfonate (MMS) | Optimal Synergy | ~5 µM | HeLa cells (with 0.4 mM MMS) | [6] |

| Synergy with Temozolomide (TMZ) | Optimal Synergy | ~10 µM | HeLa cells (with 1 mM TMZ) | [6] |

Signaling and Repair Pathways

The inhibition of APE1 by this compound has significant downstream consequences on DNA repair and cell fate signaling pathways.

Caption: this compound inhibits the incision of AP sites by APE1, leading to their accumulation, replication fork stalling, and eventual apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide in-depth protocols for key experiments used to characterize the effects of this compound.

Biochemical Assays

1. Quantitative High-Throughput Screening (qHTS) Assay for APE1 Inhibition

This assay measures the endonuclease activity of purified APE1 enzyme using a fluorogenic substrate.

-

Principle: A dual-labeled oligonucleotide substrate containing a tetrahydrofuran (THF) abasic site mimic is used. The 5' end is labeled with a TAMRA fluorophore, and the 3' end with a Black Hole Quencher-2 (BHQ-2). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the AP site by APE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[6][7]

-

Materials:

-

Purified recombinant human APE1 protein.

-

Dual-labeled oligonucleotide substrate (e.g., 5'-TAMRA-oligo-THF-oligo-BHQ-2-3').

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[6]

-

This compound or other test compounds.

-

1536-well black, solid-bottom microplates.

-

-

Procedure:

-

Dispense 3 µL of APE1 enzyme solution (final concentration 0.75 nM) into the wells of the microplate.[6][7]

-

Add 23 nL of test compound (this compound) at various concentrations using a pintool.[7]

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[7]

-

Initiate the reaction by adding 1 µL of the substrate solution (final concentration 50 nM).[6][7]

-

Immediately measure the fluorescence intensity in a kinetic mode (e.g., three reads every 60 seconds) using an appropriate plate reader (excitation/emission wavelengths of 525/598 nm for TAMRA).[7]

-

-

Data Analysis: The rate of increase in fluorescence is proportional to APE1 activity. The percentage of inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Radiotracer Incision Assay (RIA)

This assay provides a direct measure of APE1's ability to cleave a radiolabeled DNA substrate containing an AP site.

-

Principle: A synthetic double-stranded DNA oligonucleotide containing a site-specific AP site is 5'-end-labeled with ³²P. Following incubation with APE1, the cleavage of the phosphodiester bond results in a shorter, radiolabeled product. The substrate and product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

-

Materials:

-

Purified recombinant human APE1 protein.

-

Synthetic oligonucleotide containing a THF abasic site analog.

-

Complementary oligonucleotide.

-

[γ-³²P]ATP and T4 polynucleotide kinase for radiolabeling.

-

RIA buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[6]

-

This compound or other test compounds.

-

Denaturing polyacrylamide gel (e.g., 20%).

-

-

Procedure:

-

5'-end label the AP site-containing oligonucleotide with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Anneal the labeled oligonucleotide with its complementary strand to form the double-stranded substrate.

-

In a reaction tube, pre-incubate APE1 enzyme (~140 pM) with varying concentrations of this compound in RIA buffer for 15 minutes at room temperature.[6]

-

Initiate the reaction by adding the ³²P-labeled substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding a formamide-containing loading buffer and heating to 95°C.

-

Separate the reaction products by denaturing PAGE.

-

Visualize the gel by autoradiography and quantify the amount of cleaved product using densitometry.

-

-

Data Analysis: The percentage of substrate cleavage is calculated for each inhibitor concentration. IC50 values are determined as described for the qHTS assay.

Cell-Based Assays

1. Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay determines the effect of this compound, alone or in combination with other drugs, on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

-

Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines (e.g., HeLa, T98G, U87MG).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound.

-

Alkylating agents (e.g., MMS, TMZ).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.[5]

-

Treat the cells with varying concentrations of this compound, the alkylating agent, or a combination of both. Include untreated and vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 4 days).[5]

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from dose-response curves. For combination studies, synergy can be assessed using methods such as the Chou-Talalay method to calculate a combination index (CI).

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of an APE1 inhibitor like this compound.

Caption: A stepwise approach from initial screening to preclinical evaluation is employed to characterize APE1 inhibitors.

Conclusion

This compound is a potent inhibitor of the APE1 endonuclease, a key enzyme in the base excision repair pathway. By blocking the repair of apurinic/apyrimidinic sites, this compound leads to the accumulation of these cytotoxic lesions, ultimately resulting in cancer cell death. This mechanism of action provides a strong rationale for its use in combination with DNA alkylating agents to enhance their therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel cancer therapeutics targeting the DNA damage response. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. AID 1705 - qHTS Validation Assay for Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - PubChem [pubchem.ncbi.nlm.nih.gov]

The foundational science behind APE1 inhibitors

An In-depth Technical Guide to the Foundational Science of APE1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1 or Ref-1, is a critical multifunctional protein that has emerged as a high-value target in drug development, particularly in oncology.[1][2] This protein is central to two fundamental cellular processes: DNA repair and redox signaling.[3][4] In its DNA repair role, APE1 is the primary enzyme responsible for processing toxic apurinic/apyrimidinic (AP) sites within the Base Excision Repair (BER) pathway.[2][5] Its redox function, on the other hand, involves modulating the activity of numerous transcription factors that govern cancer promotion, progression, and inflammation, such as AP-1, NF-κB, and HIF-1α.[3][6][7]

Cancer cells often exhibit high levels of DNA damage and become reliant on robust repair pathways like BER for survival.[1] This dependency makes them particularly vulnerable to the inhibition of APE1. APE1 inhibitors are being developed to exploit this vulnerability, primarily to act as sensitizing agents that enhance the efficacy of DNA-damaging chemotherapies and radiation.[1][8] This guide provides a detailed overview of the core science underpinning APE1, the rationale for its inhibition, and the methodologies used to study its function.

The Dual Functions of APE1: A Molecular Dichotomy

APE1's essential role in the cell is attributed to two distinct, independently regulated functions.[3]

DNA Repair: Guardian of the Genome

APE1 is the major AP endonuclease in mammalian cells, responsible for over 95% of AP site repair.[5] These sites are common DNA lesions that arise from spontaneous base loss or as intermediates of the Base Excision Repair (BER) pathway following the removal of damaged bases by DNA glycosylases.[9][10]

The primary function of APE1 in BER is to incise the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose-5'-phosphate (5'-dRP) terminus.[5][9] This action is critical as it creates the necessary substrate for DNA polymerase β to insert the correct nucleotide and for subsequent ligation to complete the repair.[5]

Beyond its AP endonuclease activity, APE1 possesses several other nuclease functions, including:

-

3'–5' Exonuclease Activity: Removes mismatched nucleotides from the 3' end of DNA strands.[11][12]

-

3'-Phosphodiesterase Activity: Cleaves 3'-blocking groups, such as phosphoglycolates, that can be generated by oxidative damage.[12]

-

Nucleotide Incision Repair (NIR): Can directly incise the DNA backbone near certain oxidized bases in a glycosylase-independent manner.[11]

-

RNA Metabolism: APE1 can bind and cleave abasic sites in RNA, suggesting a role in RNA quality control.[4][13]

Redox Signaling: The Ref-1 Function

Independent of its DNA repair role, APE1 functions as a critical redox effector factor (Ref-1), regulating the DNA binding activity of a host of transcription factors (TFs).[3][12] This function is crucial for cellular responses to oxidative stress and is implicated in pathways controlling cell growth, survival, angiogenesis, and inflammation.[5][14]

APE1 maintains specific cysteine residues within the DNA-binding domains of these TFs in a reduced state, which is essential for their activity.[3][14] Key transcription factors regulated by APE1's redox function include:

-

NF-κB (Nuclear Factor kappa B): A master regulator of inflammation and cell survival.[6]

-

AP-1 (Activator Protein-1): Involved in proliferation, differentiation, and apoptosis.[5]

-

HIF-1α (Hypoxia-Inducible Factor-1α): A key mediator of the cellular response to hypoxia and angiogenesis.[6][7]

-

p53: A critical tumor suppressor protein.[3]

-

STAT3 (Signal Transducer and Activator of Transcription 3): Plays roles in cell growth and immune response.[6]

Inhibition of the redox function can therefore disrupt multiple signaling pathways that are crucial for tumor growth and survival.[4][5]

Signaling Pathways and Regulatory Networks

The Base Excision Repair (BER) Pathway

The BER pathway is a highly coordinated process for repairing small, non-helix-distorting base lesions. APE1's role is central to this pathway.

APE1 Redox Signaling Pathway

APE1 acts as a signaling hub, converting oxidized, inactive transcription factors into their reduced, active state, thereby enabling them to bind DNA and regulate gene expression.

APE1 Inhibitors: Rationale and Quantitative Data

The rationale for targeting APE1 is twofold: inhibiting its DNA repair function should increase the cytotoxicity of DNA-damaging agents, while inhibiting its redox function can block critical pro-survival signaling pathways in cancer cells.[1][5] Several small molecule inhibitors have been developed to target one or both of these functions.[8][15]

| Inhibitor | Target Function | IC50 | Notes / Study Context |

| CRT0044876 | Endonuclease | ~2.5 µM | Potentiates the cytotoxicity of temozolomide.[15] |

| Compound 3 | Endonuclease | Modest | Tested in APEX1 knockout cell lines, showing potential off-target effects.[9][16] |

| AR03 | Endonuclease | ~5-10 µM | Inhibits cleavage of AP sites and potentiates temozolomide cytotoxicity in glioblastoma cells.[17] |

| E3330 / APX3330 | Redox | N/A (Redox) | Specific inhibitor of the redox function; reduces DNA binding of TFs like NF-κB and HIF-1α.[3][18][19] |

| Methoxyamine (MX) | BER Pathway | N/A (Indirect) | Not a direct APE1 inhibitor; binds to AP sites, making them refractory to APE1 cleavage.[18] |

| Various Compounds | Endonuclease | 30 nM - 50 µM | A range identified through structure-based drug design for melanoma and glioma.[15] |

Note: IC50 values can vary significantly based on assay conditions. This table provides representative values from cited literature.

Key Experimental Protocols

Validating the activity and specificity of APE1 inhibitors requires robust biochemical and cellular assays.

Protocol: APE1 Endonuclease Activity Assay (Fluorescence-Based)

This protocol describes a common high-throughput method to measure the AP site cleavage activity of APE1.[20][21]

1. Principle: A synthetic DNA oligonucleotide substrate is used, which contains a single AP site (often a tetrahydrofuran, THF, analog). The oligo is dual-labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the AP site by APE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

2. Reagents & Materials:

-

Recombinant human APE1 protein.

-

Dual-labeled oligonucleotide substrate with an AP site.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

96- or 384-well black microplates.

-

Fluorescence plate reader.

3. Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a microplate well, add 25 µL of the test inhibitor dilution (or DMSO for control).

-

Add 25 µL of recombinant APE1 protein (at a final concentration of ~50-100 pM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the fluorescent DNA substrate (at a final concentration of ~25-50 nM).

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex: 485 nm, Em: 520 nm) every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: APE1 Redox Function Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol indirectly measures APE1's redox activity by assessing its ability to activate the DNA-binding capacity of a target transcription factor, such as AP-1.

1. Principle: An EMSA detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for a specific transcription factor (e.g., AP-1) is incubated with nuclear extracts. If the TF is active, it binds to the probe, causing a shift in its migration pattern during non-denaturing polyacrylamide gel electrophoresis. The effect of APE1 redox inhibition is measured by a decrease in the intensity of this shifted band.

2. Reagents & Materials:

-

Nuclear extracts from cells treated with or without an APE1 redox inhibitor (e.g., E3330).

-

Labeled DNA probe with the AP-1 consensus sequence.

-

Poly(dI-dC) non-specific competitor DNA.

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.

-

Loading Dye (non-denaturing).

-

Non-denaturing polyacrylamide gel (4-6%).

-

TBE Buffer for electrophoresis.

3. Procedure:

-

Treat cells (e.g., HeLa, PANC-1) with the APE1 redox inhibitor for a specified time. Prepare nuclear extracts.

-

Set up the binding reactions in separate tubes:

-

Control: Labeled probe only.

-

No Inhibitor: Labeled probe + Nuclear Extract (untreated) + Poly(dI-dC).

-

Inhibitor: Labeled probe + Nuclear Extract (inhibitor-treated) + Poly(dI-dC).

-

-

Add binding buffer to each reaction tube.

-

Add the nuclear extract (~5-10 µg) and poly(dI-dC). Incubate on ice for 10 minutes.

-

Add the labeled DNA probe (~20-50 fmol) and incubate for an additional 20-30 minutes at room temperature.

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the electrophoresis in TBE buffer at a constant voltage until the dye front reaches the bottom.

-

Dry the gel (if radiolabeled) and expose it to film or scan it (if fluorescently labeled).

-

Analyze the results: A decrease in the intensity of the shifted band in the inhibitor-treated lane compared to the untreated lane indicates inhibition of APE1's redox function.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating APE1 inhibitors follows a logical, multi-step workflow from initial screening to cellular validation.

Conclusion and Future Directions

The foundational science of APE1 clearly establishes it as a compelling therapeutic target. Its dual roles in DNA repair and redox signaling place it at the nexus of genome stability and the control of oncogenic pathways.[3][4] APE1 inhibitors, particularly those that can sensitize tumors to conventional therapies, represent a promising strategy to overcome drug resistance.[1][8][17]

Future research will need to focus on developing inhibitors with greater specificity to either the endonuclease or redox function, which may help to minimize off-target effects and tailor therapies to specific cancer types or signaling dependencies.[9][16] Furthermore, identifying predictive biomarkers to determine which patient populations are most likely to benefit from APE1-targeted therapies will be crucial for the successful clinical translation of these promising agents.[17]

References

- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The DNA base excision repair protein Ape1/Ref-1 as a therapeutic and chemopreventive target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APE1/Ref-1 Role in Inflammation and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Molecular Mechanisms Regulating the DNA Repair Protein APE1: A Focus on Its Flexible N-Terminal Tail Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and evaluation of human AP endonuclease inhibitors in melanoma and glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]

- 19. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]

- 20. Purification and Specific Assays for Measuring APE-1 Endonuclease Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

APE1-IN-1: A Novel Therapeutic Agent in Oncology - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, has emerged as a significant target in oncology. Its dual roles in DNA repair and redox signaling are frequently exploited by cancer cells to promote survival, proliferation, and resistance to therapy. Elevated APE1 expression is a common feature in various malignancies and often correlates with poor prognosis. APE1-IN-1, also known as APE1 Inhibitor III, is a potent, cell-permeable small molecule inhibitor that specifically targets the endonuclease activity of APE1. By blocking the repair of apurinic/apyrimidinic (AP) sites, this compound leads to the accumulation of cytotoxic DNA lesions. This mechanism not only exhibits direct anti-proliferative effects but also sensitizes cancer cells to DNA-damaging chemotherapeutic agents and radiation, offering a promising avenue for combination therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to support further research and development in oncology.

Introduction to APE1 as a Therapeutic Target

APE1 is a multifunctional protein with two primary cellular functions. Its primary role is as a key enzyme in the BER pathway, where it incises the phosphodiester backbone at AP sites, which are one of the most common forms of endogenous DNA damage.[1] This endonuclease activity is crucial for maintaining genomic stability.[1] Beyond its function in DNA repair, APE1 also acts as a redox effector (Ref-1), modulating the activity of numerous transcription factors involved in cancer progression, such as NF-κB, AP-1, HIF-1α, and p53.[2]

The overexpression of APE1 has been observed in a multitude of cancer types, including non-small-cell lung cancer, and is linked to increased tumor aggressiveness and resistance to therapy.[1] This makes APE1 an attractive target for anticancer drug development. The inhibition of APE1's endonuclease activity can lead to an accumulation of unrepaired AP sites, which can stall DNA replication and lead to cell death.[3] This strategy is particularly effective when combined with DNA-damaging agents that increase the formation of AP sites, creating a synthetic lethal effect in cancer cells.

This compound: Mechanism of Action

This compound is a competitive inhibitor that targets the active site of APE1's endonuclease domain.[4] Its mechanism of action is centered on the disruption of the BER pathway at the critical step of AP site incision. By binding to the active site, this compound prevents the enzyme from cleaving the phosphodiester backbone 5' to the abasic site. This leads to an accumulation of AP sites within the genome, which are highly cytotoxic and mutagenic if left unrepaired. The accumulation of these lesions can disrupt DNA replication and transcription, ultimately triggering apoptotic cell death. A significant aspect of this compound's therapeutic potential lies in its ability to potentiate the cytotoxicity of DNA-damaging alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ).[1] These agents introduce DNA lesions that are processed through the BER pathway, and by inhibiting the crucial repair step mediated by APE1, this compound enhances the efficacy of these chemotherapeutics.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency and pharmacological properties.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Description | IC50 Value |

| Fluorescence-based qHTS Assay | High-throughput screening for inhibitors of APE1's AP site incision activity. | 2.0 µM[4] |

| Radiotracer Incision Assay | Measures APE1's ability to cleave a radiolabeled DNA substrate containing an AP site. | 12.0 µM[4] |

| Whole Cell Extract Assay (HeLa & HEK293T) | Measures the inhibition of APE1 activity in a more complex cellular environment. | 600 nM[4] |

Table 2: Cellular Effects of this compound in HeLa Cells

| Effect | Description | Concentration for Optimal Effect |

| Cytotoxicity | Reduction in cell viability after 24 hours of treatment. | ~15 µM for 50% reduction[1] |

| Potentiation of MMS | Enhancement of methyl methanesulfonate (0.4 mM) cytotoxicity. | ~5 µM[1] |

| Potentiation of Temozolomide | Enhancement of Temozolomide (1 mM) cytotoxicity. | ~10 µM[1] |

Table 3: Pharmacokinetic Properties of this compound in CD-1 Mice

| Parameter | Description | Value |

| Dosing | Single intraperitoneal (IP) injection. | 30 mg/kg |

| CLogP | A measure of lipophilicity, indicating potential for membrane permeability. | 2.8 |

| Blood-Brain Barrier (BBB) Penetration | Ratio of the concentration of the compound in the brain to that in the plasma (B/P ratio). | 21 |

Signaling Pathways and Therapeutic Strategy

The primary therapeutic strategy for this compound revolves around its role as a sensitizer for chemotherapy and radiotherapy. By inhibiting the BER pathway, this compound prevents cancer cells from repairing the DNA damage induced by these treatments, leading to enhanced cell killing.

The Base Excision Repair (BER) Pathway and this compound Inhibition

The BER pathway is a multi-step process initiated by the recognition and removal of a damaged DNA base by a DNA glycosylase, creating an AP site. APE1 then cleaves the DNA backbone at this site, allowing for DNA polymerase and ligase to complete the repair. This compound blocks this critical incision step.

Synthetic Lethality with DNA Damaging Agents

Synthetic lethality is a therapeutic concept where the combination of two non-lethal events results in cell death. In the context of this compound, cancer cells can often tolerate a certain level of DNA damage induced by chemotherapy. Similarly, the inhibition of APE1 alone may not be sufficient to kill all cancer cells. However, when combined, the inability to repair the increased DNA damage leads to catastrophic genomic instability and cell death.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Quantitative High-Throughput Screening (qHTS) for APE1 Inhibition

This assay is used to screen large compound libraries for inhibitors of APE1's endonuclease activity in a high-throughput format.

Methodology:

-

Substrate: A 17-mer single-stranded DNA oligonucleotide containing a central tetrahydrofuran (THF) abasic site mimic, labeled with a fluorophore (e.g., 6-FAM) on the 5' end and a quencher (e.g., DABCYL) on the 3' end. In its intact hairpin structure, the fluorescence is quenched.

-

Enzyme: Purified recombinant human APE1 protein.

-

Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM MgCl2, 2 mM DTT, pH 8.0.

-

Procedure: a. Dispense 3 µL of APE1 enzyme solution (final concentration ~0.75 nM) into 1536-well plates. b. Transfer 23 nL of test compounds (including this compound) at various concentrations using a pintool. c. Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Add 1 µL of the fluorescently labeled DNA substrate (final concentration ~50 nM) to initiate the reaction. e. Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 60 seconds for 3 reads) using a plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 525/598 nm for TAMRA).

-

Data Analysis: The rate of increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore and quencher, is proportional to APE1 activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.

Radiotracer Incision Assay

This is a highly sensitive and specific assay to measure the endonuclease activity of APE1 using a radiolabeled substrate.

Methodology:

-

Substrate: An 18-mer double-stranded DNA oligonucleotide containing a single AP site, with the 5' end of the AP site-containing strand radiolabeled with 32P.

-

Enzyme: Purified recombinant human APE1 protein.

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

-

Procedure: a. Incubate approximately 140 pM of APE1 with this compound at the desired concentrations for 15 minutes at room temperature. b. Initiate the reaction by adding 0.5 pmol of the 32P-labeled DNA substrate in a final volume of 10 µL. c. Incubate the reaction at 37°C for 5 minutes. d. Stop the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue/Xylene Cyanol) and heating at 95°C for 10 minutes. e. Separate the intact substrate (18-mer) from the cleaved product (shorter fragment) using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: Visualize the radioactive bands using a phosphorimager and quantify the band intensities. The percentage of substrate cleavage is calculated, and the inhibitory effect of this compound is determined relative to a no-inhibitor control.

Chemosensitization Assay (MMS Potentiation)

This cell-based assay evaluates the ability of this compound to enhance the cytotoxicity of a DNA alkylating agent, methyl methanesulfonate (MMS).

Methodology:

-

Cell Line: HeLa cells or other relevant cancer cell lines.

-

Reagents: this compound, MMS, complete cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Seed HeLa cells (e.g., 6,000 cells/well) in a 384-well white solid-bottom plate and incubate overnight. b. Replace the medium with fresh medium containing a fixed concentration of MMS (e.g., 0.4 mM) and serial dilutions of this compound. Include controls for vehicle, this compound alone, and MMS alone. c. Incubate the cells for 24 hours at 37°C. d. Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's instructions. e. Measure luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The potentiation effect is observed as a greater decrease in cell viability in the combination treatment group compared to either agent alone.

Conclusion and Future Directions

This compound is a promising novel therapeutic agent in oncology with a clear mechanism of action targeting the endonuclease function of APE1. The available preclinical data demonstrates its potential to both directly inhibit cancer cell growth and, more significantly, to sensitize tumors to existing DNA-damaging therapies. The favorable pharmacokinetic property of blood-brain barrier penetration suggests its potential utility in treating brain malignancies like glioblastoma, where temozolomide is a standard of care.

Future research should focus on comprehensive in vivo efficacy studies of this compound in various cancer xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapeutics and radiation. Further investigation into the precise molecular determinants of sensitivity to this compound could lead to the identification of predictive biomarkers for patient stratification. The development of more potent and selective second-generation inhibitors based on the this compound scaffold also represents a promising avenue for advancing this therapeutic strategy. Overall, the continued exploration of this compound and other APE1 inhibitors holds significant promise for improving cancer treatment outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | 524708-03-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Redox Signaling Pathways Affected by APE1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional protein central to cellular homeostasis. Beyond its well-established role in the DNA base excision repair pathway, APE1 possesses a vital redox function that modulates the activity of numerous transcription factors. This redox activity is implicated in a variety of pathological processes, including cancer, inflammation, and angiogenesis. Consequently, the inhibition of APE1's redox signaling has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive exploration of the redox signaling pathways affected by APE1 inhibition, with a primary focus on the well-characterized inhibitor, APX3330 (formerly E3330). We present quantitative data on inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the affected signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to APE1/Ref-1 Redox Function

APE1/Ref-1's redox activity is crucial for maintaining the reduced, active state of several transcription factors that govern a wide array of cellular processes.[1] This function is distinct from its DNA repair capabilities and is mediated by the N-terminal domain of the protein.[2] By reducing oxidized cysteine residues within the DNA-binding domains of its target transcription factors, APE1 enhances their ability to bind to their respective DNA consensus sequences and initiate gene transcription. Key transcription factors regulated by APE1's redox function include Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] Dysregulation of these pathways is a hallmark of many diseases, making APE1 a compelling therapeutic target.

APX3330: A Specific Inhibitor of APE1 Redox Signaling

APX3330 is a first-in-class, orally bioavailable small molecule that specifically inhibits the redox function of APE1 without affecting its DNA repair activity.[3] Mechanistically, APX3330 promotes the formation of disulfide bonds involving critical cysteine residues (Cys65 and Cys93) within the redox-active domain of APE1.[3] This locks the enzyme in an oxidized, inactive state, preventing it from reducing and activating its downstream transcription factor targets. The specificity of APX3330 for the redox function of APE1 allows for the targeted disruption of pathological signaling pathways while leaving the essential DNA repair functions intact.

Core Signaling Pathways Modulated by APE1 Redox Inhibition

The therapeutic potential of APE1 redox inhibitors stems from their ability to simultaneously downregulate multiple signaling pathways critical for disease progression.

The NF-κB Pathway

NF-κB is a master regulator of inflammation, immunity, cell survival, and proliferation. Its activation is a key driver in many inflammatory diseases and cancers. APE1 is required to reduce a critical cysteine residue in the p50 subunit of NF-κB, which is essential for its DNA binding. Inhibition of APE1's redox function by APX3330 has been shown to block NF-κB's DNA binding and subsequent transcriptional activity.[1][3] This leads to the downregulation of pro-inflammatory cytokines and other NF-κB target genes.[4]

The AP-1 Pathway

The AP-1 transcription factor, a heterodimer typically composed of proteins from the Jun and Fos families, regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a crucial role in cell proliferation, differentiation, and apoptosis. Similar to NF-κB, the DNA binding activity of AP-1 is dependent on the redox state of a conserved cysteine residue in the DNA-binding domain of both Jun and Fos. APE1 directly reduces this residue, and its inhibition by compounds like APX3330 and C10 effectively blocks AP-1-mediated transcription.[3][5]

The HIF-1α Pathway